N-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-YL)pivalamide chemical properties
N-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-YL)pivalamide chemical properties
N-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-YL)pivalamide: A Technical Guide to Structural Utility and Synthetic Workflows in Drug Discovery
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex Active Pharmaceutical Ingredients (APIs) relies heavily on highly functionalized, orthogonal building blocks. N-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-yl)pivalamide (CAS: 2068724-48-9) is a privileged tri-functional scaffold designed for precision synthesis. Featuring a cross-coupling handle, a sterically demanding protecting/directing group, and a versatile tautomeric core, this intermediate is instrumental in the development of advanced therapeutics, including kinase inhibitors and complex biologics modulators like IL-17A inhibitors[1].
This whitepaper provides an in-depth mechanistic analysis of the molecule's structural logic, alongside self-validating experimental protocols for its most critical synthetic applications.
Physicochemical Profile & Molecular Descriptors
To effectively utilize this building block in early-stage drug discovery or process scale-up, understanding its baseline physicochemical properties is essential. All quantitative descriptors are summarized below[2].
| Property | Value |
| Chemical Name | N-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-yl)pivalamide |
| CAS Registry Number | 2068724-48-9 |
| Molecular Formula | C₉H₁₂ClN₃O₂ |
| Molecular Weight | 229.66 g/mol |
| SMILES String | CC(C)(C)C(NC1=CC(Cl)=NNC1=O)=O |
| Hydrogen Bond Donors | 2 (Pivalamide N-H, Pyridazinone N-H) |
| Hydrogen Bond Acceptors | 2 (Pivalamide C=O, Pyridazinone C=O) |
| Standard Purity | ≥ 95% (HPLC / LC-MS) |
Structural Mechanistic Insights: The Tri-Functional Scaffold
The utility of N-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-yl)pivalamide lies in the deliberate placement of its functional groups. As a Senior Application Scientist, selecting this specific intermediate over simpler pyridazines is driven by the following mechanistic causalities:
-
The C6-Chloro Handle (Electrophilic Center): The chlorine atom at the 6-position is highly activated by the electron-deficient nature of the pyridazine ring. This makes it an ideal, low-barrier electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid diversification of the carbon framework.
-
The C4-Pivalamide Group (Steric Shield & H-Bond Donor): The bulky tert-butyl group of the pivalamide serves a dual purpose. Synthetically, it provides massive steric shielding, preventing unwanted side reactions (such as nucleophilic attack at the adjacent C5 position) and can direct ortho-lithiation if C-H functionalization is required. Pharmacologically, the amide N-H acts as a critical hydrogen bond donor, often utilized to anchor the molecule to the hinge region of kinase targets.
-
The N2-H / C3-Oxo Core (Tautomeric Center): The pyridazinone core exists in a lactam-lactim tautomeric equilibrium. The N2 position can be selectively deprotonated and alkylated, providing a vector to optimize the lipophilicity (LogP) and pharmacokinetic profile of the final drug candidate.
Diagram 1: Mechanistic logic mapping the three core functional handles to their synthetic utilities.
Self-Validating Experimental Workflows
To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems. Every step includes the causality behind the chemical choice and an In-Process Control (IPC) to mathematically or visually verify success before proceeding.
Workflow A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6
This workflow replaces the C6-Chloro group with an aryl or heteroaryl substituent.
-
Reagents: N-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-yl)pivalamide (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v).
-
Step-by-Step Methodology:
-
Degassing: Suspend the substrate, boronic acid, and K₂CO₃ in the solvent mixture. Sparge with N₂ gas for 15 minutes.
-
Causality: Removing dissolved oxygen is critical. O₂ will irreversibly oxidize the active Pd(0) species to Pd(II) and promote the homocoupling of the boronic acid, destroying your yield.
-
-
Catalyst Addition & Heating: Add Pd(dppf)Cl₂ under positive N₂ pressure. Heat the reaction mixture to 90 °C for 12 hours.
-
Causality: The bidentate 'dppf' ligand is specifically chosen because it prevents the nitrogen-rich pyridazinone core from coordinating to and poisoning the palladium center. The aqueous base facilitates the formation of the reactive boronate complex, lowering the activation energy required for the transmetalation step.
-
-
In-Process Control (IPC): Sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS.
-
Self-Validation: The reaction is validated as complete when the characteristic isotopic doublet of the chlorinated starting material (m/z 228/230 in a 3:1 ratio) is entirely consumed, replaced by the target mass.
-
-
Workup: Cool to room temperature, filter through a pad of Celite, and partition between EtOAc and water.
-
Causality: Celite physically traps the insoluble palladium black. Failing to remove this will result in heavy metal contamination that can skew downstream biological assays.
-
-
Workflow B: Regioselective N2-Alkylation
This workflow modifies the N2 position to adjust the molecule's pharmacokinetic properties.
-
Reagents: Pyridazinone substrate (1.0 eq), Alkyl halide (1.1 eq), Cs₂CO₃ (1.5 eq).
-
Solvent: Anhydrous DMF.
-
Step-by-Step Methodology:
-
Deprotonation: Stir the substrate with Cs₂CO₃ in anhydrous DMF at ambient temperature for 30 minutes.
-
Causality: Cs₂CO₃ is utilized over weaker bases (like K₂CO₃) because the large, highly polarizable cesium cation loosely coordinates with the resulting lactam anion. This "naked anion" effect drastically increases its nucleophilicity.
-
-
Alkylation: Add the alkyl halide dropwise and heat the mixture to 60 °C for 4-6 hours.
-
Causality: DMF, a polar aprotic solvent, stabilizes the Sₙ2 transition state. The temperature is strictly maintained at 60 °C to thermodynamically favor N-alkylation over O-alkylation, adhering to Hard-Soft Acid-Base (HSAB) principles.
-
-
In-Process Control (IPC): Analyze via Thin Layer Chromatography (TLC) using Hexane/EtOAc (1:1).
-
Self-Validation: Successful N-alkylation masks the highly polar N-H bond. This is visually validated on the TLC plate by the product spot shifting to a significantly higher R_f value compared to the baseline-hugging starting material.
-
-
Workup: Quench with H₂O and extract with EtOAc. Wash the combined organic layers with 5% aqueous LiCl (3x).
-
Causality: DMF is highly water-miscible but will stubbornly partition into the organic layer. The LiCl wash is a self-validating purification step; it drastically increases the ionic strength of the aqueous phase, "salting out" the DMF and forcing it into the water layer to ensure a pure isolated product.
-
-
Diagram 2: Step-by-step experimental workflows for orthogonal functionalization of the pyridazinone core.
Applications in Advanced Drug Discovery
The true value of N-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-yl)pivalamide is realized in the late-stage synthesis of complex therapeutics. Pyridazinones are widely recognized as privileged bioisosteres for amides and phenyl rings, offering superior metabolic stability and enhanced aqueous solubility.
Recent advancements in the rapid chemical development of complex APIs heavily leverage highly substituted pyridazines. For example, the synthesis of the IL-17A inhibitor LY3509754—a complex small molecule requiring asymmetric catalysis and precise stereocenter management—relies on the predictable reactivity and robust protecting group strategies (such as pivalamides) inherent to this class of molecules[1]. By utilizing the workflows outlined above, researchers can rapidly iterate on structure-activity relationships (SAR), accelerating the timeline from preclinical toxicology supply to first-in-human trials.
References
- Source: Organic Process Research & Development (ACS Publications)
- Title: N-(6-Chloro-3-oxo-2,3-dihydro-4-pyridazinyl)
